

# Application Notes & Protocols: Leveraging PIP3 in Liposome-Based Drug Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Phosphatidylinositol-3,4,5-trisphosphate*

**Cat. No.:** *B10852661*

[Get Quote](#)

**Audience:** Researchers, scientists, and drug development professionals.

**Abstract:** This guide provides a comprehensive overview and detailed protocols for the application of Phosphatidylinositol 3,4,5-trisphosphate (PIP3) as a functional component in liposome-based drug delivery systems. We delve into the scientific rationale, preparation methodologies, characterization techniques, and in vitro functional validation of PIP3-functionalized liposomes. By leveraging the pivotal role of PIP3 in the PI3K/Akt signaling pathway, these specialized nanocarriers offer a promising strategy for targeted drug delivery to cells with dysregulated signaling, particularly in oncology.

## Introduction: The Convergence of Cellular Signaling and Nanomedicine

Phosphatidylinositol 3,4,5-trisphosphate (PIP3) is a transient but powerful phospholipid second messenger localized at the inner leaflet of the plasma membrane.<sup>[1]</sup> Its generation, primarily through the action of phosphoinositide 3-kinases (PI3Ks), triggers the activation of the PI3K/Akt/mTOR signaling cascade.<sup>[2][3]</sup> This pathway is a master regulator of fundamental cellular processes, including cell survival, growth, proliferation, and metabolism.<sup>[4][5]</sup> In a multitude of diseases, most notably cancer, this pathway is frequently hyperactivated due to genetic mutations, making it a prime therapeutic target.<sup>[2][4][6]</sup>

Liposomes are well-established, clinically approved nanocarriers for drug delivery.[\[7\]](#)[\[8\]](#)[\[9\]](#) These self-assembled phospholipid vesicles can encapsulate both hydrophilic and hydrophobic drugs, improve drug stability, and modify pharmacokinetic profiles to reduce systemic toxicity.[\[8\]](#)[\[10\]](#)[\[11\]](#)

This application note explores the strategic incorporation of PIP3 into the liposomal bilayer. The core hypothesis is that by decorating the liposome surface with PIP3, we can create a "biomimetic" nanocarrier that hijacks the cell's own signaling and trafficking machinery to enhance drug delivery to target cells with an overactive PI3K pathway.

## The Scientific Rationale: Why Use PIP3-Functionalized Liposomes?

The inclusion of PIP3 is not merely a passive structural component; it is an active targeting and internalization moiety. The rationale is built on two key cellular mechanisms:

- Targeted Binding via PH Domains: PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain.[\[12\]](#) A critical downstream effector of PI3K signaling, the kinase Akt, possesses a PH domain that binds specifically to PIP3, leading to its recruitment to the plasma membrane and subsequent activation.[\[12\]](#)[\[13\]](#) By presenting PIP3 on their exterior, liposomes can potentially interact with cell surface proteins or extracellular domains of receptors that have affinity for phosphoinositides, thereby promoting adhesion to target cells.
- Enhanced Cellular Uptake (Endocytosis): The generation of phosphoinositides, including PIP3, is intrinsically linked to the regulation of vesicular trafficking and endocytosis. PIP3 plays a role in modulating clathrin-mediated endocytosis and macropinocytosis, two major pathways for nanoparticle internalization.[\[13\]](#)[\[14\]](#)[\[15\]](#) A PIP3-decorated liposome may therefore act as a signal to trigger or enhance its own uptake, leading to more efficient intracellular delivery of its therapeutic cargo.

The following diagram illustrates the PI3K/Akt signaling pathway and the proposed mechanism of interaction for a PIP3-liposome.



[Click to download full resolution via product page](#)

Caption: The PI3K/Akt signaling cascade and the proposed interaction of a PIP3-liposome.

# PART 1: Protocol for Preparation of PIP3-Containing Liposomes

The thin-film hydration method followed by extrusion is a robust and widely used technique for producing unilamellar liposomes with a homogenous size distribution.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Materials and Reagents

- Structural Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Membrane Stabilizer: Cholesterol[\[20\]](#)[\[21\]](#)
- Stealth Lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
- Functional Lipid: L- $\alpha$ -**phosphatidylinositol-3,4,5-trisphosphate** (PIP3)
- Drug Cargo: Doxorubicin (hydrophilic model) or Paclitaxel (hydrophobic model)
- Organic Solvents: Chloroform, Methanol (HPLC grade)
- Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4
- Equipment: Rotary evaporator, water bath, probe sonicator, liposome extruder, polycarbonate membranes (100 nm pore size), glass round-bottom flasks.

## Step-by-Step Methodology

- Lipid Mixture Preparation:
  - In a clean glass round-bottom flask, prepare a lipid mixture with the desired molar ratio. A common starting point is DSPC:Cholesterol:DSPE-PEG2000:PIP3 at 54:40:5:1.
  - Causality Note: Cholesterol is crucial for modulating membrane fluidity and reducing drug leakage.[\[21\]](#)[\[22\]](#) DSPE-PEG2000 creates a hydrophilic barrier that reduces clearance by the reticuloendothelial system (RES), prolonging circulation time.[\[8\]](#) The PIP3 concentration is kept low to present a biological signal without significantly disrupting the bilayer integrity.

- For encapsulating a hydrophobic drug (e.g., Paclitaxel), add it to the flask at this stage.
- Dissolution and Thin-Film Formation:
  - Add a sufficient volume of a chloroform:methanol (2:1 v/v) mixture to completely dissolve the lipids and hydrophobic drug, if present. Swirl gently to ensure a homogenous solution. [19]
  - Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 40-50°C.
  - Reduce the pressure and rotate the flask to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.
  - Continue evaporation under high vacuum for at least 2 hours (or overnight) to remove all residual solvent traces. This step is critical to prevent solvent toxicity and ensure proper liposome formation.
- Hydration:
  - Pre-heat the hydration buffer (HEPES) to a temperature above the phase transition temperature (Tc) of the main lipid (Tc for DSPC is ~55°C). A temperature of 60-65°C is recommended.[16][19]
  - For encapsulating a hydrophilic drug (e.g., Doxorubicin), dissolve it in the hydration buffer before this step.
  - Add the warm hydration buffer to the flask containing the dry lipid film.
  - Agitate the flask vigorously (by hand or on a rotary evaporator with no vacuum) for 1 hour, maintaining the temperature above the Tc. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[17][19]
- Sizing by Extrusion:
  - Assemble the liposome extruder with a 100 nm polycarbonate membrane, pre-heated to 60-65°C.
  - Load the MLV suspension into one of the extruder's gas-tight syringes.

- Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[16] This mechanical force breaks down the large MLVs into smaller, large unilamellar vesicles (LUVs) with a more uniform size distribution.
- Collect the final translucent liposome suspension.

- Purification:
  - To remove the unencapsulated (free) drug, the liposome suspension can be purified using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis against the hydration buffer.[23][24]



[Click to download full resolution via product page](#)

Caption: Workflow for preparing PIP3-liposomes via the thin-film hydration method.

## PART 2: Protocol for Characterization of PIP3-Liposomes

Thorough characterization is essential to ensure batch-to-batch consistency, stability, and to correlate physical properties with biological performance.[25][26]

### Physicochemical Characterization

| Parameter                  | Technique                                         | Typical Values     | Rationale                                                                                                                                         |
|----------------------------|---------------------------------------------------|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Mean Diameter              | Dynamic Light Scattering (DLS)                    | 80 - 120 nm        | Size dictates in vivo circulation time and cellular uptake efficiency.[7]                                                                         |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)                    | < 0.2              | Measures the homogeneity of the liposome population. A low PDI is critical for reproducibility.                                                   |
| Zeta Potential             | Laser Doppler Electrophoresis                     | -20 to -40 mV      | Indicates surface charge. The negative charge from PIP3 and other phospholipids contributes to colloidal stability by preventing aggregation.[25] |
| Morphology                 | Transmission Electron Microscopy (TEM) / Cryo-TEM | Spherical vesicles | Provides visual confirmation of the liposome structure and lamellarity (unilamellar).[25]                                                         |

#### Protocol Snippet: DLS and Zeta Potential Measurement

- Dilute the liposome suspension in the original hydration buffer or deionized water to an appropriate concentration (to avoid multiple scattering effects).
- Equilibrate the sample to 25°C for 120 seconds.[16]
- For DLS, perform measurements at a 173° backscatter angle.[16]
- For Zeta Potential, use an appropriate folded capillary cell and apply an electric field.
- Record the Z-average diameter, PDI, and Zeta potential. Perform measurements in triplicate.

## Encapsulation Efficiency (EE%) and Drug Loading (LC%)

Principle: This involves separating the liposomes from the solution and quantifying the amount of drug that has been successfully encapsulated versus the total amount used.[23]

Step-by-Step Protocol (for a fluorescent drug like Doxorubicin):

- Separation of Free Drug: Place a 100  $\mu$ L aliquot of the unpurified liposome suspension into a centrifugal filter unit (e.g., 10 kDa MWCO) and centrifuge according to the manufacturer's instructions. The filtrate will contain the free, unencapsulated drug.
- Quantification of Free Drug: Measure the fluorescence of the filtrate using a plate reader (for Doxorubicin, Ex/Em ~480/590 nm). Determine the concentration using a standard curve of the free drug in the hydration buffer.
- Quantification of Total Drug: Take another 100  $\mu$ L aliquot of the unpurified liposome suspension and add 900  $\mu$ L of a lysis buffer (e.g., PBS with 1% Triton X-100) to disrupt the liposomes and release the encapsulated drug.[27]
- Measure the fluorescence of this total drug solution and determine the concentration from the standard curve.
- Calculation:
  - Encapsulation Efficiency (EE%) =  $[(\text{Total Drug} - \text{Free Drug}) / \text{Total Drug}] * 100$
  - Drug Loading (LC%) =  $[\text{Mass of Encapsulated Drug} / \text{Total Mass of Lipids}] * 100$

## PART 3: Protocols for In Vitro Functional Assays

These assays are designed to test the hypothesis that PIP3 incorporation enhances cellular interaction and therapeutic efficacy.

### Protocol: Cellular Uptake by Flow Cytometry

Objective: To quantitatively compare the internalization of control liposomes (lacking PIP3) versus PIP3-liposomes in a target cancer cell line (e.g., U87MG glioblastoma cells, known for

PI3K pathway activation).

Methodology:

- Preparation: Prepare fluorescently labeled liposomes by encapsulating a self-quenching dye like Calcein or by incorporating a lipid-conjugated fluorophore (e.g., Rhodamine-PE) into the bilayer.
- Cell Seeding: Seed U87MG cells in a 12-well plate at a density that allows them to reach 70-80% confluence on the day of the experiment.
- Incubation: Treat the cells with a fixed concentration (e.g., 50 µg/mL total lipid) of control liposomes and PIP3-liposomes. Incubate for a set time course (e.g., 1, 4, and 12 hours) at 37°C.[\[28\]](#)
- Washing: After incubation, aspirate the media and wash the cells three times with cold PBS to remove non-adherent liposomes.
- Cell Detachment: Detach the cells using Trypsin-EDTA. Quench the trypsin with complete media and transfer the cell suspension to FACS tubes.
- Analysis: Centrifuge the cells, resuspend in cold FACS buffer (PBS with 1% FBS), and analyze on a flow cytometer. Measure the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC for Calcein).
- Data Interpretation: An increase in the MFI for cells treated with PIP3-liposomes compared to control liposomes indicates enhanced cellular uptake.[\[28\]](#)[\[29\]](#)

## Protocol: Cytotoxicity by MTT Assay

Objective: To determine if enhanced uptake of drug-loaded PIP3-liposomes translates to greater cancer cell killing.

Methodology:

- Preparation: Prepare drug-loaded (e.g., Doxorubicin) control and PIP3-liposomes, along with empty (no drug) liposomes as a control for lipid toxicity.

- Cell Seeding: Seed U87MG cells in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with serial dilutions of:
  - Free Doxorubicin
  - Doxorubicin-loaded control liposomes
  - Doxorubicin-loaded PIP3-liposomes
  - Empty liposomes (at the highest lipid concentration)
- Incubation: Incubate the cells for 48-72 hours at 37°C.
- MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
- Readout: Measure the absorbance at ~570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against drug concentration and determine the half-maximal inhibitory concentration (IC50) for each formulation. A lower IC50 value for the PIP3-liposome formulation indicates superior cytotoxic efficacy.[\[29\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro functional assessment of PIP3-liposomes.

## Conclusion and Future Perspectives

The incorporation of PIP3 into liposomal drug delivery systems represents an intelligent design strategy that moves beyond passive delivery. By actively engaging with cellular signaling and uptake machinery, these formulations have the potential to significantly enhance the therapeutic index of encapsulated drugs, particularly for diseases characterized by aberrant

PI3K signaling. The protocols outlined here provide a robust framework for the synthesis, characterization, and validation of these advanced nanocarriers.

Future work should focus on optimizing the PIP3 density on the liposome surface, exploring synergistic effects by co-encapsulating PI3K pathway inhibitors, and progressing to *in vivo* animal models to assess the biodistribution, targeting efficacy, and therapeutic outcomes of this promising platform.

## References

- Le, N., et al. (2018). Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration. National Institutes of Health.
- Lo, I. L., et al. (2023). Role of signaling pathways in lung cancer development and advances in targeted therapies (Review). PubMed Central.
- Rather, R. A., et al. (2023). Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. MDPI.
- News-Medical.Net. (2018). New method for quantification of liposome formulated drugs.
- Vara, J. A. F., et al. (2020). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI.
- International Journal of Pharmaceutical Sciences and Research. (2025). PI3K: A KEY PLAYER IN CANCER SIGNALLING PATHWAYS AND THERAPEUTIC TARGET FOR CANCER TREATMENT.
- ResearchGate. (n.d.). Cellular uptake of different liposomal formulations.
- CD Formulation. (n.d.). Liposome Cellular Uptake Study.
- Dehghani, F., et al. (2021). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. PMC - NIH.
- Alsheleh, T., et al. (2025). *In vitro* cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line. PLOS One.
- Lopes, S. C. P., et al. (2019). Quantification of drugs encapsulated in liposomes by  $^1\text{H}$  NMR. SciSpace.
- Dehghani, F., et al. (2021). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. PubMed.
- Al-Zoubi, M. S., et al. (2016). Liposome-mediated delivery of the p21 activated kinase-1 (PAK-1) inhibitor IPA-3 limits prostate tumor growth *in vivo*. PubMed.
- Daraee, H., et al. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central.
- Wallroth, A., & Haucke, V. (2018). Phosphoinositide conversion in endocytosis and the endolysosomal system. PMC.

- Schink, K. O., et al. (2016). Role of phosphatidylinositol-4,5-bisphosphate 3-kinase signaling in vesicular trafficking. *World Journal of Biological Chemistry*.
- Bush, D. (2016). *Lipids for Liposomes: Selection, Preparation and Application*. Avanti Polar Lipids.
- Jean, S. R., & Fletterick, R. J. (2014). Phosphatidylinositol 3-phosphates—at the interface between cell signalling and membrane traffic. *PMC - NIH*.
- Engelman, J. A. (2009). Targeting the PI3K signaling pathway in cancer. *PMC - NIH*.
- IJPR. (n.d.). A Comprehensive Review on Liposomes: As Drug Delivery System. *International Journal of Pharmaceutical Research*.
- D'Souza, A. A., & Devarajan, P. V. (2014). Stability of liposomal formulations in physiological conditions for oral drug delivery. *PubMed*.
- Lemmon, M. A. (2009). Role of Phosphatidylinositol 3,4,5-trisphosphate in Cell Signaling. *PubMed*.
- Bavec, A., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. *NIH*.
- Thapa, K., et al. (2020). Phosphatidylinositol 4,5-bisphosphate in the Control of Membrane Trafficking. *Frontiers in Cell and Developmental Biology*.
- Daraee, H., et al. (2022). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. *PMC - PubMed Central*.
- Gkountelias, K., et al. (2015). Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes. *PMC - NIH*.
- IJPSR. (2021). Liposome assisted drug delivery-A review. *International Journal of Pharmaceutical Sciences and Research*.
- Farooque, F., et al. (2021). View of Liposomes as Drug Delivery System: An Updated Review. *Journal of Drug Delivery and Therapeutics*.
- Gagoś, M., et al. (2022). Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b][16][23]benzothiazinium Chloride with Human Serum Albumin. *MDPI*.
- BOC Sciences. (2025). Liposome Stability & Characterization: Key Considerations. *YouTube*.
- Lu, S., et al. (2021). Structure of autoinhibited Akt1 reveals mechanism of PIP3-mediated activation. *PMC - NIH*.
- Yadav, A.V., et al. (2011). Stability Aspects of Liposomes. *Indian Journal of Pharmaceutical Education and Research*.
- Hong, S., et al. (2016). Entry of PIP3-containing polyplexes into MDCK epithelial cells by local apical-basal polarity reversal. *NIH*.
- Beltrán-Gracia, E., et al. (2022). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. *PubMed*.

- Kalepu, S., et al. (n.d.). Liposomal drug delivery system - A Comprehensive Review. IT Medical Team.
- ResearchGate. (2025). Liposome-mediated delivery of the p21 activated kinase-1 (PAK-1) inhibitor IPA-3 limits prostate tumor growth in vivo | Request PDF.
- ResearchGate. (n.d.). Characterization of PIP binding to the PH domain.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Role of phosphatidylinositol 3,4,5-trisphosphate in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Role of signaling pathways in lung cancer development and advances in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
- 6. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. wjarr.com [wjarr.com]
- 9. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphatidylinositol 3-phosphates—at the interface between cell signalling and membrane traffic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of phosphatidylinositol-4,5-bisphosphate 3-kinase signaling in vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoinositide conversion in endocytosis and the endolysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 20. youtube.com [youtube.com]
- 21. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. liposomes.bocsci.com [liposomes.bocsci.com]
- 24. scispace.com [scispace.com]
- 25. youtube.com [youtube.com]
- 26. ijper.org [ijper.org]
- 27. Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Leveraging PIP3 in Liposome-Based Drug Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10852661#application-of-pip3-in-liposome-based-drug-delivery-systems>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)